molecular formula C12H14N2 B1321918 2,3,4,9-Tetrahydro-1H-carbazol-2-amine CAS No. 72898-07-8

2,3,4,9-Tetrahydro-1H-carbazol-2-amine

Cat. No. B1321918
CAS RN: 72898-07-8
M. Wt: 186.25 g/mol
InChI Key: DEBNIKRHYDWHIG-UHFFFAOYSA-N
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Description

2,3,4,9-Tetrahydro-1H-carbazol-2-amine is a chemical compound that belongs to the class of tetrahydrocarbazoles. It is a multifunctionalized molecule that can be synthesized through various chemical reactions, including the Diels-Alder reaction, and can be further modified through etherification, amination, and reductive amination processes. This compound has potential applications in medicinal chemistry, particularly in the treatment of human papillomavirus infections and as a selective inhibitor of glial GABA uptake .

Synthesis Analysis

The synthesis of tetrahydrocarbazoles can be achieved through an inverse-electron-demand Diels-Alder reaction of 2,3-indole-dienes with enals, which allows for the construction of enantioenriched tetrahydrocarbazole derivatives with good yields and excellent stereoselectivities . Additionally, a diastereoselective rearomative etherification/amination reaction has been developed to access 4-substituted tetrahydrocarbazoles, with the diastereoselectivity controlled by the nature of the nucleophile and reaction conditions . For the synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, an asymmetric reductive amination directed by chiral (phenyl)ethylamines is a key step, achieving high disastereo facial selectivity .

Molecular Structure Analysis

The molecular structure of tetrahydrocarbazoles can be characterized by various spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry. These techniques confirm the structure of synthesized compounds and are essential for the identification of substituents and functional groups present in the molecule .

Chemical Reactions Analysis

Tetrahydrocarbazoles can undergo a variety of chemical reactions. The use of mixtures of ligands in the Ir-catalyzed asymmetric reductive amination of tetrahydrocarbazol-1-ones has been shown to be effective, allowing for the synthesis of biologically active compounds . Additionally, tetrahydrocarbazoles can be used as intermediates in the synthesis of tetrazoles through multicomponent reactions, which are important in drug design .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrahydrocarbazoles, such as solubility, melting point, and reactivity, are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their potential applications in medicinal chemistry and drug design. For instance, the introduction of a chloro substituent and the formation of a pyridinecarboxamide group can significantly alter the compound's activity and selectivity, as seen in the potential treatment for human papillomavirus infections . Furthermore, the selectivity of tetrahydrocarbazoles as inhibitors of glial GABA uptake can be modulated by the stereochemistry of the compound, which is important for the development of new pharmacological agents .

Scientific Research Applications

Asymmetric Synthesis for HPV Treatment

Boggs et al. (2007) described an efficient asymmetric synthesis of a compound related to 2,3,4,9-Tetrahydro-1H-carbazol-2-amine, highlighting its potential as a treatment for human papillomavirus (HPV) infections. This synthesis process involves a key step of asymmetric reductive amination, achieving high diastereofacial selectivity (Boggs et al., 2007).

Catalysts in Reductive Amination

Lyubimov et al. (2015) conducted comparative testing of complex catalysts for the Ir-catalyzed asymmetric direct reductive amination of 2,3,4,9-tetrahydro-1H-carbazol-1-ones, demonstrating the effectiveness of using a mixture of chiral and achiral ligands. This approach facilitates the one-pot synthesis of biologically active compounds in the (tetrahydro-1H-carbazol-1-yl)amine series (Lyubimov et al., 2015).

Diastereoselective Rearomative Etherifications and Aminations

Abualnaja et al. (2021) presented a diastereoselective rearomative etherification/amination reaction of 2,3,9,9a-tetrahydro-1H-carbazoles, enabling the incorporation of alcohols or secondary amines to create 4-substituted-2,3,4,9-tetrahydro-1H-carbazoles. The diastereoselectivity of this reaction is influenced by the nucleophile type and reaction conditions (Abualnaja et al., 2021).

Chemoenzymatic Synthesis of Ramatroban

Busto et al. (2012) developed a chemoenzymatic asymmetric route for preparing enantiopure (R)-ramatroban, utilizing lipases and oxidoreductases. The study highlights the synthesis of (R)-ramatroban through effective biocatalysts, including the resolution of (±)-2,3,4,9-tetrahydro-1H-carbazol-3-ol (Busto et al., 2012).

Anticancer Activity of Synthesized Derivatives

Chaudhary and Chaudhary (2016) investigated the anticancer activity of newly synthesized 2,3,4,9-tetrahydro-1H-carbazole derivatives, revealing significant activity against the A-549 cell line in some derivatives. The study used MTT assay for evaluation and emphasized the considerable anticancer activity of specific derivatives (Chaudhary & Chaudhary, 2016).

Safety And Hazards

The safety information for 2,3,4,9-Tetrahydro-1H-carbazol-2-amine can be found in the Material Safety Data Sheet (MSDS) . It is used for research and development purposes only and is not intended for medicinal, household, or other uses .

Future Directions

The future directions for the study of 2,3,4,9-Tetrahydro-1H-carbazol-2-amine could involve further exploration of its oxidation processes and the development of new synthesis methods . The broad spectrum of biological activity observed among tetrahydrocarbazole derivatives, including antibacterial, antifungal, anticancer, hypoglycemic, and hypolipidemic activity, suggests potential future applications in these areas .

properties

IUPAC Name

2,3,4,9-tetrahydro-1H-carbazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-8-5-6-10-9-3-1-2-4-11(9)14-12(10)7-8/h1-4,8,14H,5-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBNIKRHYDWHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1N)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608401
Record name 2,3,4,9-Tetrahydro-1H-carbazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4,9-Tetrahydro-1H-carbazol-2-amine

CAS RN

72898-07-8
Record name 2,3,4,9-Tetrahydro-1H-carbazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,9-tetrahydro-1H-carbazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A suspension of the crude 1,3,4,9-tetrahydrocarbazole-2-one oxime (1.093 g, 5.45 mmol) in ethanol (27.5 mL) was treated while cooling in ice bath with 2.5 N aqueous sodium hydroxide (22 mL). To the stirred dark solution kept under nitrogen was added portionwise over 15 minutes Al—Ni alloy (2.05 g). After 5 minutes the cooling bath was removed and the mixture stirred at room temperature for one hour. The catalysts was filtered off over Celite, the cake quickly washed under nitrogen with a small amount of 1:1 (v/v) ethanol-water and the filtrate was extracted three times with dichloromethane. The combined extracts were washed with water and brine and dried over anhydrous magnesium sulfate. Removal of the solvent provided a dark brown foam that crystallized upon standing. The residue was purified by flash chromatography over silica gel Merck 60 using a gradient from 3% to 10% of ammonia saturated methanol in dichloromethane to provide the title amine as a foam (0.791 g). MS (ES): [M+H]+ @m/z 187.1
Quantity
1.093 g
Type
reactant
Reaction Step One
Quantity
27.5 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step Two
[Compound]
Name
Al Ni
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MR Kulkarni, MS Mane, U Ghosh, R Sharma… - European Journal of …, 2017 - Elsevier
The extracellular signal-regulated kinase (ERK) is one of the most important molecular targets for cancer that controls diverse cellular processes such as proliferation, survival, …
Number of citations: 10 www.sciencedirect.com

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